molecular formula C16H19N3O4 B2979691 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034391-14-3

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B2979691
CAS No.: 2034391-14-3
M. Wt: 317.345
InChI Key: LINIZDYLOZWIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(1H-Imidazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a synthetic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxine (benzodioxane) core linked to an imidazole moiety via a polyethylene glycol-like ethoxyethyl chain. Synthesis of this compound typically involves coupling reactions, such as those mediated by HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), as seen in related benzodioxine-carboxamide derivatives . Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic recognition motifs.

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c20-16(13-2-1-3-14-15(13)23-11-10-22-14)18-5-8-21-9-7-19-6-4-17-12-19/h1-4,6,12H,5,7-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINIZDYLOZWIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)NCCOCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen. Imidazole has become an important synthon in the development of new drugs. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature.

Action Environment

The action environment of a compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules or ions that can interact with the compound. These factors can influence the compound’s stability, efficacy, and mode of action.

Biological Activity

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a compound that has garnered interest due to its potential biological activities. The structure incorporates an imidazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and data analysis.

Chemical Structure

The compound can be described by its molecular formula C16H19N3O6C_{16}H_{19}N_{3}O_{6}. Its structure includes:

  • An imidazole ring
  • A benzo[d][1,4]dioxine core
  • A carboxamide functional group

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key findings include:

  • Anticancer Activity : The compound shows promising results in inhibiting cancer cell proliferation. For instance, it has demonstrated an average IC50 value of 5.2 nM against a panel of cancer cell lines, indicating significant potency against tumor growth .
  • Immunomodulatory Effects : Research has shown that this compound can enhance immune responses by modulating the PD-1/PD-L1 pathway. In a mouse model, it was able to rescue immune cells to 92% at a concentration of 100 nM .

The mechanisms by which this compound exerts its biological effects include:

  • Hypoxia Targeting : The imidazole component is known to undergo reduction in hypoxic conditions, leading to the formation of reactive intermediates that can selectively target hypoxic tumor cells .
  • Inhibition of Tumor Growth : The structural optimization of the compound has led to enhanced efficacy in inhibiting tumor growth in resistant cancer models .
  • Immune Modulation : By interfering with the PD-1/PD-L1 interaction, the compound may enhance T-cell activation and proliferation in the presence of tumors .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer types, suggesting broad-spectrum anticancer properties.
  • Mouse Model Studies : In vivo experiments indicated that administration of the compound led to marked tumor regression and improved survival rates among treated mice compared to control groups.

Data Summary Table

Biological ActivityIC50 ValueMechanism
Anticancer5.2 nMInhibits cell proliferation
Immune Modulation92% rescue at 100 nMModulates PD-1/PD-L1 pathway

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Amino-4-methylphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

  • Structural Features: Shares the benzodioxine-carboxamide core but replaces the imidazole-ethoxyethyl chain with a 3-amino-4-methylphenyl group.
  • Synthesis : Prepared via hydrogenation using palladium on activated carbon, yielding a 96% product .
  • The amino-methyl group may enhance solubility but limit lipophilicity compared to the imidazole derivative.

2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylate

  • Structural Features : Contains a benzodioxine-carboxylate ester linked to a nitro-styryl-imidazole group.
  • Synthesis : Synthesized via K₂CO₃-promoted coupling in DMF under reflux .
  • The ester linkage (vs. carboxamide) reduces hydrogen-bonding capacity.

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Structural Features : Benzimidazole core with methoxy-substituted aryl groups and a propyl chain.
  • Synthesis : One-pot reductive cyclization using sodium dithionite in DMSO .
  • Key Differences : The benzimidazole core (vs. benzodioxine) may confer distinct electronic properties, influencing binding to aromatic hydrocarbon receptors. Methoxy groups enhance metabolic stability but reduce solubility.

N-(2-(4-Benzylpiperazin-1-yl)ethyl)-2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxamide (PZ1)

  • Structural Features : Combines a benzimidazole-carboxamide with a piperazinyl-ethyl chain and hydroxyphenyl substituent.
  • Synthesis : Synthesized in deep eutectic solvents, achieving a 94% yield for related derivatives .

N-Ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

  • Structural Features : Simplified analog lacking the imidazole-ethoxyethyl chain, with an ethylamide group.
  • Synthesis : Derived from benzodioxine-carboxylic acid via amide coupling .
  • Key Differences : Reduced steric bulk and absence of imidazole limit its utility in targeting imidazole-dependent biological systems (e.g., cytochrome P450).

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Notable Properties/Activities
Target Compound Benzodioxine Imidazole-ethoxyethyl carboxamide HATU-mediated coupling High hydrogen-bonding potential
N-(3-Amino-4-methylphenyl)-benzodioxine-5-carboxamide Benzodioxine 3-Amino-4-methylphenyl Hydrogenation Enhanced solubility
2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl-benzodioxine-6-carboxylate Benzodioxine Nitro-styryl-imidazole ester K₂CO₃/DMF reflux Electron-withdrawing effects
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-benzimidazole-5-carboxamide Benzimidazole Methoxyphenyl, propyl Reductive cyclization Metabolic stability
PZ1 Benzimidazole Piperazinyl-ethyl, hydroxyphenyl Deep eutectic solvent synthesis Antioxidant potential
N-Ethyl-benzodioxine-2-carboxamide Benzodioxine Ethylamide Amide coupling Simplified pharmacokinetics

Key Findings and Implications

  • Structural Flexibility : The target compound’s imidazole-ethoxyethyl chain distinguishes it from simpler analogs, enabling interactions with imidazole-binding targets (e.g., histamine receptors or metalloenzymes).
  • Synthesis Efficiency : HATU-mediated coupling (as in ) offers high yields, whereas reductive cyclization () or deep eutectic solvents () provide alternative routes for structurally complex derivatives.
  • Biological Relevance : Compounds with methoxy or piperazine groups () show improved metabolic stability, whereas nitro groups () may confer reactivity useful in prodrug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.